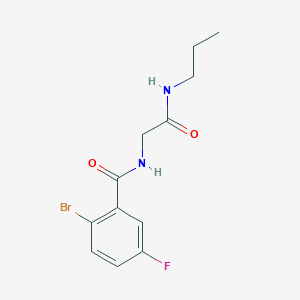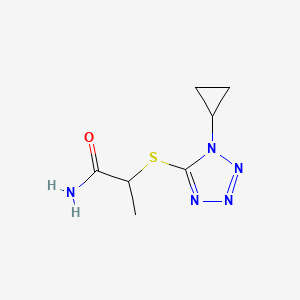
Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidine ring substituted with amino and methoxy groups, and a benzyl ester moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride typically involves the regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidines. This process can be achieved through various synthetic routes, including the use of specific reagents and catalysts to ensure the desired stereochemistry . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps, such as the initial formation of the piperidine ring, followed by functional group modifications to introduce the amino and methoxy groups. Purification techniques, such as crystallization or chromatography, are employed to obtain the final product in its hydrochloride salt form.
化学反应分析
Types of Reactions
Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can result in various physiological effects, depending on the target and the context of its use.
相似化合物的比较
Similar Compounds
- Benzyl trans-4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride
- Benzyl trans-4-amino-3-methylpiperidine-1-carboxylate hydrochloride
Uniqueness
Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
属性
分子式 |
C14H21ClN2O3 |
|---|---|
分子量 |
300.78 g/mol |
IUPAC 名称 |
benzyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-18-13-9-16(8-7-12(13)15)14(17)19-10-11-5-3-2-4-6-11;/h2-6,12-13H,7-10,15H2,1H3;1H/t12-,13-;/m0./s1 |
InChI 键 |
HBTOPFVAMPQCDT-QNTKWALQSA-N |
手性 SMILES |
CO[C@H]1CN(CC[C@@H]1N)C(=O)OCC2=CC=CC=C2.Cl |
规范 SMILES |
COC1CN(CCC1N)C(=O)OCC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B14915686.png)



![8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915717.png)



![2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14915738.png)
![4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14915750.png)

![2-iodo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14915757.png)

